molecular formula C28H38O B14609235 1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- CAS No. 58600-54-7

1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-

Cat. No.: B14609235
CAS No.: 58600-54-7
M. Wt: 390.6 g/mol
InChI Key: JJQYXOTVCTXVFY-UHFFFAOYSA-N
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Description

1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- is a chemical compound characterized by its unique structure, which includes a nonanone backbone and a fluorenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- can be achieved through various methods. One common approach involves the reaction of fluorenyl derivatives with nonanone precursors under controlled conditions. For instance, the reaction of fluorenyl chloride with nonanone in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic properties and applications in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, while the fluorenyl group can interact with biological membranes and proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Nonanone: Another ketone with a similar nonanone backbone but different substituents.

    Fluorenone: A compound with a fluorenyl group but different functional groups.

Uniqueness

1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- is unique due to its specific combination of a nonanone backbone and a fluorenyl group, which imparts distinct chemical and physical properties .

Properties

CAS No.

58600-54-7

Molecular Formula

C28H38O

Molecular Weight

390.6 g/mol

IUPAC Name

1-[7-(4-methylpentyl)-9H-fluoren-2-yl]nonan-1-one

InChI

InChI=1S/C28H38O/c1-4-5-6-7-8-9-13-28(29)23-15-17-27-25(19-23)20-24-18-22(14-16-26(24)27)12-10-11-21(2)3/h14-19,21H,4-13,20H2,1-3H3

InChI Key

JJQYXOTVCTXVFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCC(C)C

Origin of Product

United States

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